molecular formula C4H8N2O3 B8696193 N-(2-hydroxyethyl)oxalamide CAS No. 61273-19-6

N-(2-hydroxyethyl)oxalamide

Cat. No.: B8696193
CAS No.: 61273-19-6
M. Wt: 132.12 g/mol
InChI Key: COVMBDWAODLWIB-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61273-19-6

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

N'-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C4H8N2O3/c5-3(8)4(9)6-1-2-7/h7H,1-2H2,(H2,5,8)(H,6,9)

InChI Key

COVMBDWAODLWIB-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C(=O)N

Origin of Product

United States

Significance of Oxalamide Based Architectures in Contemporary Chemistry

The oxalamide functional group, characterized by two amide groups linked by a central carbonyl-carbonyl bond, is a cornerstone in the construction of complex molecular architectures. researchgate.net These structures are of considerable interest due to their capacity for forming robust hydrogen-bonded networks, a property that underpins their utility in crystal engineering and the design of molecular solids. researchgate.netacs.org The self-assembly of oxalamide derivatives can lead to the formation of well-defined nanostructures, such as those seen in organogels, which have potential applications in materials science, including as fat substitutes in food products and for the controlled delivery of active substances. nih.gov

In the realm of polymer chemistry, oxalamide-based compounds have been investigated as nucleating agents. acs.orgnih.gov Their ability to self-assemble within a polymer matrix upon cooling can initiate and enhance the crystallization of the polymer, a desirable trait for improving the processing and final properties of materials like isotactic polypropylene. acs.orgnih.gov Furthermore, the versatile nature of the oxalamide core allows for its incorporation into a variety of derivatives with tailored properties. For instance, chiral oxalamide derivatives have been studied for their gelation properties in different oils, demonstrating potential in cosmetics and pharmaceuticals. nih.gov The inherent properties of the oxalamide moiety, such as its ability to act as a ligand, also make it a valuable component in coordination chemistry for the synthesis of metal-organic frameworks and other complex structures. researchgate.netacs.org

Historical Context of N,n Bis 2 Hydroxyethyl Oxamide Synthesis and Initial Characterization Studies

The synthesis of N,N'-Bis(2-hydroxyethyl)oxamide can be achieved through several established chemical routes. A common and direct method involves the reaction of oxalic acid with two molar equivalents of 2-aminoethanol. smolecule.com Another prevalent synthesis pathway is the reaction of diethyl oxalate (B1200264) with 2-aminoethanol. smolecule.com These methods leverage the reactivity of the amine group of ethanolamine (B43304) with the carboxylic acid or ester functionalities of the oxalic acid derivative to form the stable amide bonds of the final product.

Initial characterization of N,N'-Bis(2-hydroxyethyl)oxamide has established its fundamental physicochemical properties. The compound is a white crystalline solid. thermofisher.com Its molecular formula is C₆H₁₂N₂O₄, corresponding to a molecular weight of 176.17 g/mol . alfa-chemistry.com The presence of the two hydroxyl groups imparts a degree of polarity to the molecule, influencing its solubility. While it is insoluble in water, it is soluble in ethanol (B145695). wikipedia.orgchemicalbook.com Early studies also likely focused on spectroscopic characterization, such as infrared (IR) spectroscopy to confirm the presence of the amide and hydroxyl functional groups, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the specific arrangement of protons and carbons within the molecule.

Scope and Objectives of Academic Investigations on the Chemical Compound

Direct Synthesis Strategies

Direct synthesis routes provide efficient means to produce the core N,N'-bis(2-hydroxyethyl)oxamide structure. These methods primarily involve amidation reactions that are well-documented and optimized for high yields.

Amidation Reactions of Oxalic Acid Esters with Ethanolamines

The most prevalent method for synthesizing N,N'-bis(2-hydroxyethyl)oxamide is the direct amidation of a dialkyl oxalate (B1200264), such as diethyl oxalate or dimethyl oxalate, with ethanolamine (B43304). ambeed.comsmolecule.com This reaction is typically carried out by reacting two equivalents of ethanolamine with one equivalent of the oxalic acid ester. The process is often performed in a solvent to ensure homogeneity and facilitate product crystallization. Water and 1-hexanol (B41254) have been reported as effective reaction media. ambeed.com

The reaction mechanism involves the nucleophilic attack of the amino group of ethanolamine on the carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol or methanol) to form the amide bond. The reaction proceeds in two steps, with the second amidation occurring at the other ester group to yield the final N,N'-disubstituted oxamide. researchgate.netstackexchange.com The use of a 2:1 molar ratio of ethanolamine to the oxalate ester favors the formation of the bis-substituted product.

Several studies have optimized the reaction conditions to maximize the yield and purity of N,N'-bis(2-hydroxyethyl)oxamide. For instance, refluxing diethyl oxalate and ethanolamine in water at 80°C for four hours has been reported to yield the product in 78% after recrystallization. Another protocol involves the dropwise addition of ethanolamine dissolved in 1-hexanol to a suspension of ethyl oxalate in 1-hexanol, followed by refluxing at 100°C for two hours, resulting in a high yield of the desired product. ambeed.com Ethylene (B1197577) glycol has also been utilized as a solvent and catalyst in this synthesis. google.com

Table 1: Research Findings on Amidation of Diethyl Oxalate with Ethanolamine

Reactants Solvent Temperature Time Yield Reference
Diethyl oxalate, Ethanolamine Water 80°C 4 h 78%
Ethyl oxalate, Ethanolamine 1-Hexanol 100°C (Reflux) 2 h High ambeed.com
Diethyl oxalate, Monoethanolamine Ethylene Glycol 79-80°C 3 h Not specified google.com

Transamidation Reactions involving N,N'-Diacetyloxamide

Transamidation represents an alternative pathway for the synthesis of amides, involving the exchange of an amine group in an existing amide with another amine. nih.govchemistryviews.org While the carboxamide bond is generally stable, this reaction can be facilitated under specific conditions. nih.gov In principle, N,N'-bis(2-hydroxyethyl)oxamide could be synthesized via the transamidation of N,N'-diacetyloxamide with ethanolamine. This would involve the displacement of the acetyl groups by the 2-hydroxyethylamino groups.

Although direct literature detailing this specific transformation for N,N'-bis(2-hydroxyethyl)oxamide is scarce, the general principles of transamidation support its feasibility. Such reactions are often catalyzed and may require conditions that favor the equilibrium towards the desired product. nih.govorganic-chemistry.org The development of efficient catalysts for transamidation under mild conditions is an active area of research. nih.gov

Functionalization and Derivatization Methodologies

The hydroxyl groups of N,N'-bis(2-hydroxyethyl)oxamide serve as reactive sites for further functionalization, allowing for the synthesis of a variety of derivatives with tailored properties.

Hydroxyalkylation Reactions with Cyclic Carbonates (e.g., Ethylene Carbonate)

N,N'-bis(2-hydroxyethyl)oxamide can undergo hydroxyalkylation with cyclic carbonates like ethylene carbonate. kab.ac.ug This reaction extends the hydroxyethyl chains and can lead to the formation of polyether side chains. The reaction is influenced by conditions such as the molar ratio of reactants, temperature, and the presence of a catalyst. icm.edu.plresearchgate.net

Studies on the reaction of oxamide with ethylene carbonate have shown that increasing the excess of ethylene carbonate leads to a higher degree of hydroxyalkylation. researchgate.net The reaction of N,N'-bis(2-hydroxyethyl)oxamide with ethylene carbonate can yield a mixture of products, including those with elongated hydroxyethoxy chains. kab.ac.ug These reactions are of interest for producing polyols used in the synthesis of polyurethanes. kab.ac.ugicm.edu.plresearchgate.net

Incorporation into Complex Molecular Frameworks (e.g., Anthraquinone (B42736) Derivatives, Ferrocene (B1249389) Conjugates)

The oxalamide moiety can be incorporated into more complex molecular architectures, such as those containing anthraquinone or ferrocene units. These derivatives are of interest for their potential applications in materials science and medicinal chemistry.

Anthraquinone Derivatives: Oxalamide derivatives of anthraquinone have been synthesized and investigated for their ability to act as colorimetric sensors for anions like fluoride. google.com The synthesis can involve reacting an amino-substituted anthraquinone with an oxalamide precursor. For example, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)oxamide is a known compound. vulcanchem.com These structures combine the electrochemical properties of anthraquinone with the hydrogen-bonding capabilities of the oxalamide group. harvard.eduresearchgate.net

Ferrocene Conjugates: Ferrocene units have been linked via an oxalamide bridge. acs.orgmdpi.com The synthesis of these conjugates can be achieved through the dimerization of amino-functionalized ferrocene peptides using oxalyl chloride. acs.orgacs.org These ferrocene-oxalamide conjugates have been studied for their conformational properties and potential antitumor activities. acs.org The oxalamide linker plays a crucial role in the self-assembly and hydrogen-bonding patterns of these supramolecular structures. acs.orgmdpi.com

Synthesis of Heterocyclic Derivatives (e.g., N-(2-hydroxyethyl)oxazolidinone)

The reaction of oxamide derivatives with ethylene carbonate can also lead to the formation of heterocyclic compounds. Specifically, N-(2-hydroxyethyl)oxazolidinone has been identified as a product in the reaction of oxamide with ethylene carbonate. vot.pl Its formation is proposed to occur through the reaction of 2-aminoethanol, which can be generated during condensation side reactions, with ethylene carbonate. researchgate.net The presence of N-(2-hydroxyethyl)oxazolidinone has been confirmed through GC-MS analysis of the reaction products. researchgate.netvot.pl The synthesis of oxazolidinones is a significant area of organic chemistry due to their presence in various biologically active compounds. organic-chemistry.org

Formation of Polymeric Structures and Precursors

N,N'-Bis(2-hydroxyethyl)oxamide (BHEO) serves as a crucial building block in polymer chemistry, particularly in the synthesis of flame-retardant polyurethanes and amide-urethanes. The incorporation of the oxalamide group into polymer backbones enhances thermal stability, flame resistance, and mechanical properties.

Flame-Retardant Polyurethanes:

BHEO and its derivatives are utilized as polyols in the production of rigid polyurethane (PUR) foams. tandfonline.com The presence of oxamide groups in the foam structure has been found to decrease flammability to a certain extent. tandfonline.com When BHEO is used as a polyol component, the resulting rigid polyurethane foams exhibit higher thermal stability and compressive strength compared to foams made without it. vot.plresearchgate.net For instance, research has shown that the introduction of BHEO can lead to a significant increase in the compression strength of polyurethane foams, with one study reporting a 115% increase at 150°C.

The synthesis of these flame-retardant polyurethanes typically involves the reaction of hydroxyethyl derivatives of oxamide with diisocyanates, such as polymeric 4,4'-diphenylmethane diisocyanate (pMDI). tandfonline.comvot.pl In some methodologies, BHEO is first reacted with ethylene carbonate to produce hydroxyethyl derivatives, which then act as the polyol component in the foaming process. vot.plresearchgate.net The addition of other flame retardants, like boric acid, in conjunction with BHEO-based polyols can further enhance the fire-resistant properties of the resulting polyurethane foams. tandfonline.comvot.plresearchgate.net

Amide Urethanes and Other Polymeric Structures:

Beyond polyurethanes, BHEO is a precursor for other polymeric materials. It can be used in the synthesis of aliphatic polyesteramides through melt polycondensation with diacids. researchgate.net These polyesteramides are a class of biodegradable polymers with potential applications in various fields. acs.org The oxamide linkage within the polymer chain contributes to higher melting temperatures and enhanced mechanical properties due to the formation of strong hydrogen bonds. acs.org

Furthermore, hydroxyl-terminated oxalamides derived from BHEO can act as initiators for the ring-opening polymerization of L-lactide, leading to the formation of poly(L-lactide) with improved crystallization rates. The resulting polymers have potential biomedical applications.

Mechanistic Elucidation of Synthetic Routes

Understanding the mechanisms behind the synthesis of N,N'-Bis(2-hydroxyethyl)oxamide and its derivatives is crucial for optimizing reaction conditions and improving yields. This involves studying reaction intermediates, the role of catalysts, and the kinetic and thermodynamic driving forces of the reactions.

Investigation of Reaction Intermediates and Transition States

The synthesis of oxamides often proceeds through identifiable intermediates. In the reaction of diethyl oxalate with ethanolamine, a mono-substituted intermediate, N-(2-hydroxyethyl)oxalamide, is formed before the final di-substituted product, N,N'-Bis(2-hydroxyethyl)oxamide.

In related syntheses, such as the formation of N,N'-bis(1,2-dibromo-1-methoxycarbonylethyl)oxamide from diethyl oxalate and serine methyl ester, the reaction proceeds through the intermediate N,N'-bis(2-hydroxy-1-methoxycarbonylethyl)oxamide. semanticscholar.org Subsequent reactions involving this intermediate can lead to different products depending on the reagents used, highlighting the importance of controlling the reaction pathway. semanticscholar.org For example, treatment with thionyl chloride followed by triethylamine (B128534) resulted in an elimination reaction rather than the desired cyclodehydration. semanticscholar.org

Computational studies on the formation of oxamides from carbon monoxide and amines over Au/ZnO catalysts have provided insights into the transition states. The process involves the dehydrogenation of the amine, followed by reaction with CO to form an amide complex. This complex then couples with another CO molecule to yield a dicarbonyl intermediate, which finally reacts with another dehydrogenated amine to produce the oxamide. lasphub.com The energy barriers for these steps have been calculated, identifying the rate-determining steps in the catalytic cycle. lasphub.com

Role of Catalysis in N,N'-Bis(2-hydroxyethyl)oxamide Formation and Derivatization

Catalysis plays a pivotal role in the efficient synthesis of N,N'-Bis(2-hydroxyethyl)oxamide and its derivatives. Both acid and base catalysts are employed depending on the specific reaction pathway.

In the synthesis of N,N'-Bis(2-hydroxyethyl)formamide, a related compound, acid catalysts like sulfuric acid are used to promote the reaction between formamide (B127407) and 2-chloroethanol. For the synthesis of N,N'-Bis(2-hydroxyethyl)oxamide itself, the reaction between diethyl oxalate and ethanolamine can be performed under controlled pH conditions, implying the use of catalysts to manage the reaction rate and selectivity.

Heterogeneous catalysts have also been explored for oxamide synthesis. For instance, Au/ZnO nanocatalysts have shown high selectivity for the oxidative coupling of CO with secondary amines to produce oxamides at room temperature. lasphub.com The interface between the gold nanoparticles and the zinc oxide support is identified as the active site for this reaction. lasphub.com The presence of an oxygen-rich environment can further boost the reaction rate. lasphub.com Imidazole and its derivatives have been studied as nucleophilic catalysts in the formation of oxamide linkages, particularly in reactions involving oxalate esters.

The table below summarizes various catalytic systems used in the synthesis of oxamides and related derivatives.

CatalystReactantsProductKey Findings
Acid Catalysts (e.g., H₂SO₄) Formamide, 2-ChloroethanolN,N-Bis(2-hydroxyethyl)formamidePromotes esterification/substitution.
Au/ZnO Carbon Monoxide, Secondary AminesOxamidesHigh selectivity (99%) at room temperature; interfacial sites are active. lasphub.com
Imidazole Oxalate Esters, AminesOxamidesActs as a nucleophilic catalyst, proceeding via a two-step mechanism.
Triethylamine N,N'-bis(2-hydroxy-1-methoxycarbonylethyl)oxamide, Thionyl ChlorideN,N'-bis(1-methoxycarbonylvinyl)oxamidePromotes elimination reaction instead of cyclodehydration. semanticscholar.org

Kinetic and Thermodynamic Aspects of Oxamide Bond Formation

The formation of the oxamide bond is governed by both kinetic and thermodynamic factors. The thermodynamics of a reaction determine the position of the equilibrium between reactants and products, while the kinetics determine how fast this equilibrium is reached.

Thermodynamics:

Kinetics:

The rate of a chemical reaction is determined by the activation energy (ΔG‡), which is the energy required to reach the highest energy transition state. uky.edu Reactions with lower activation energies proceed faster.

Kinetic studies of the imidazole-catalyzed hydrolysis of oxalate esters, a key step in some oxamide syntheses, have shown that the reaction proceeds via nucleophilic substitution to form an intermediate. The rate of this reaction is dependent on the concentration of the reactants and the catalyst.

In the Au/ZnO catalyzed synthesis of oxamides, micro-kinetic simulations have been used to predict the reaction rate. lasphub.com The rate-determining step was identified, and the apparent activation energy was calculated to be 26.3 kJ mol⁻¹, which is in good agreement with experimental values. lasphub.com The study also predicted that increasing the partial pressure of oxygen could significantly accelerate the reaction rate. lasphub.com

The thermal degradation kinetics of terpolymers derived from oxamide have also been investigated using thermogravimetric analysis to understand their stability at elevated temperatures. researchgate.net

The table below provides a summary of key kinetic and thermodynamic parameters for oxamide formation and related processes.

ProcessSystemParameterValueSignificance
Hydrogen Bond Disruption Oxalamide in DMSO-d6ΔHº28.3(0.1) kJ·mol⁻¹Energy required to break the intramolecular hydrogen bond. researchgate.net
ΔSº69.1(0.4) J·mol⁻¹·K⁻¹Change in entropy upon hydrogen bond disruption. researchgate.net
Catalytic Oxamide Formation CO + Amine over Au/ZnOApparent Activation Energy26.3 kJ·mol⁻¹Low activation energy indicates a facile reaction at room temperature. lasphub.com

Advanced Spectroscopic Characterization

Spectroscopic methods are powerful tools for probing the molecular structure and dynamics of oxamide derivatives in both solution and the solid state. High-resolution NMR and vibrational spectroscopies provide complementary information on molecular conformation, functional groups, and hydrogen bonding networks.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature NMR) for Elucidating Molecular Conformations and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N'-bis(2-hydroxyethyl)oxamide and its derivatives in solution. nih.govchemicalbook.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. nih.govchemicalbook.comnih.gov

In a typical ¹H NMR spectrum of N,N'-bis(2-hydroxyethyl)oxamide, distinct signals are observed for the protons of the hydroxyethyl groups and the amide protons. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms provide insights into the electronic environment and through-bond connectivities. For instance, in related oxamide-hydrazone derivatives, the amide (NH) protons typically appear as singlets in the downfield region of the spectrum. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov The carbonyl carbons of the oxamide group are particularly diagnostic, appearing at characteristic downfield chemical shifts. nih.gov The signals for the methylene carbons of the hydroxyethyl groups can also be readily assigned.

Variable temperature (VT) NMR studies are instrumental in probing the conformational dynamics of oxamide derivatives. rsc.orgresearchgate.net These experiments can reveal the presence of restricted rotation around the amide C-N bonds, a common feature in amide-containing molecules. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational exchange processes. researchgate.net For many oxamide derivatives, the dicarbonylic group adopts a trans geometry, which is often stabilized by intramolecular hydrogen bonding. rsc.org

Table 1: Representative NMR Data for Oxamide Derivatives

Compound Nucleus Chemical Shift (ppm) Multiplicity Reference
N,N'-bis(phenyl)oxamide ¹H 10.91 (NH), 7.91-7.19 (aromatic) s, m nih.gov
N,N'-bis(phenyl)oxamide ¹³C 158.6 (C=O), 138.0-120.9 (aromatic) - nih.gov
N,N'-bis(2-hydroxyethyl)acetamide - Coalescence Temp: 77°C - researchgate.net

This table presents illustrative data for related compounds to highlight typical chemical shift ranges and dynamic parameters. Specific values for N,N'-bis(2-hydroxyethyl)oxamide may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the functional groups and hydrogen bonding interactions within N,N'-bis(2-hydroxyethyl)oxamide and related compounds. kg.ac.rs These methods probe the vibrational modes of the molecule, providing a fingerprint that is sensitive to its structure and intermolecular interactions.

The IR spectrum of an oxamide derivative is typically characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations. nih.gov The N-H stretching bands are usually observed in the region of 3200-3400 cm⁻¹, and their position and shape can provide information about the extent and nature of hydrogen bonding. nih.gov The amide I band, which is primarily due to the C=O stretching vibration, is found in the range of 1630-1680 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration also gives rise to a strong band in the Raman spectrum. The analysis of both IR and Raman spectra can help to distinguish between different conformational isomers and to assess the strength of hydrogen bonds.

In the solid state, the vibrational spectra can be used to study the crystal packing and intermolecular interactions. The presence of multiple peaks in the N-H or C=O stretching regions can indicate the existence of crystallographically distinct molecules or different types of hydrogen bonds within the crystal lattice.

Table 2: Characteristic Vibrational Frequencies for Oxamide Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
N-H Stretch 3200 - 3400 nih.gov
C=O Stretch (Amide I) 1630 - 1680 nih.gov

This table provides general ranges for the main vibrational modes in oxamide derivatives. The exact frequencies are sensitive to the specific molecular structure and its environment.

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state plays a pivotal role in determining the macroscopic properties of a material. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of crystalline solids, while polymorphism studies reveal the existence of different crystalline forms of the same compound.

Single-Crystal X-ray Diffraction for Determining Crystal Packing, Bond Geometries, and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail regarding the solid-state structure of N,N'-bis(2-hydroxyethyl)oxamide and its analogs. nih.govtandfonline.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. Furthermore, SC-XRD reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.govtandfonline.com

In many oxamide derivatives, the central oxamide unit adopts a planar or near-planar conformation. kg.ac.rsnih.gov The crystal structures are often characterized by extensive hydrogen bonding networks, where the amide N-H groups act as hydrogen bond donors and the carbonyl oxygen atoms act as acceptors. kg.ac.rs These hydrogen bonds can link the molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.gov The hydroxyethyl groups in N,N'-bis(2-hydroxyethyl)oxamide can also participate in hydrogen bonding, further influencing the crystal packing.

Table 3: Illustrative Crystallographic Data for an Oxamide Derivative

Parameter Value Reference
Crystal System Trigonal kg.ac.rs
Space Group R-3 kg.ac.rs
a (Å) 18.123(4) kg.ac.rs
b (Å) 18.123(4) kg.ac.rs
c (Å) 10.456(2) kg.ac.rs
α (°) 90 kg.ac.rs
β (°) 90 kg.ac.rs
γ (°) 120 kg.ac.rs
V (ų) 2977.0(11) kg.ac.rs

This table presents example crystallographic data for a related oxamide derivative to illustrate the type of information obtained from SC-XRD. The specific parameters for N,N'-bis(2-hydroxyethyl)oxamide would require a dedicated crystal structure determination.

Polymorphism and Crystallization Studies of Oxalamide Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in the pharmaceutical and materials sciences. nih.govmdpi.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. mdpi.com The study of polymorphism in oxalamide compounds is therefore crucial for controlling the properties of materials derived from them.

The formation of a particular polymorph can be influenced by various factors, including the solvent used for crystallization, the rate of cooling, and the presence of impurities. researchgate.net For example, slight variations in synthetic conditions have been shown to lead to the formation of different polymorphs of lanthanide-containing metal-organic frameworks with oxamide-related linkers. researchgate.net

Characterization of different polymorphic forms is typically achieved using a combination of techniques, including single-crystal and powder X-ray diffraction, thermal analysis (such as differential scanning calorimetry), and vibrational spectroscopy. Computational methods can also be employed to predict the relative stabilities of different polymorphs.

The study of crystallization processes is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis and for controlling the polymorphic form of the final product. Careful control over crystallization conditions is often necessary to obtain the desired polymorph reproducibly.

Computational Approaches to Molecular Structure and Conformational Preferences

Computational chemistry provides a powerful complement to experimental techniques for studying the structure and properties of N,N'-bis(2-hydroxyethyl)oxamide and its derivatives. kg.ac.rs Molecular modeling methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to investigate conformational preferences, predict spectroscopic properties, and rationalize observed crystal packing. kg.ac.rsresearchgate.net

DFT calculations can be employed to optimize the geometry of the molecule and to calculate its vibrational frequencies, which can then be compared with experimental IR and Raman spectra. These calculations can also provide insights into the nature of the intramolecular and intermolecular interactions that stabilize different conformations. For instance, computational studies have been used to investigate the binding interactions of oxamide derivatives with biological targets. researchgate.net

Molecular dynamics simulations can be used to study the dynamic behavior of oxamide derivatives in solution or in the solid state. These simulations can provide information about the flexibility of the molecule and the time scales of conformational changes. In conjunction with experimental data, computational methods can provide a detailed and comprehensive understanding of the structure-property relationships in this important class of compounds.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Energy Landscapes

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural properties and conformational behaviors of oxamide derivatives. For N,N'-dialkyl oxamides, including those with N-(2-hydroxyethyl) substituents, DFT calculations, particularly at the B3LYP/6-31G** computational level, have been employed to determine the most stable conformations and to map their potential energy surfaces. researchgate.net

Research findings indicate that for N,N'-dialkyl oxamides containing an N-H group, the most energetically favorable conformations are those where the central oxamide core adopts a planar s-trans arrangement. researchgate.net In this geometry, the amide bonds are also in a trans configuration. This planarity is a key feature of the oxamide backbone. However, the presence of the flexible 2-hydroxyethyl (–CH₂CH₂OH) side chains introduces additional conformational complexity, leading to the existence of numerous rotamers. researchgate.net

The relative stability of these rotamers is highly dependent on the environment. In a vacuum (in vacuo), the most stable conformations are those that allow for the formation of strong intramolecular hydrogen bonds. researchgate.net These bonds typically form between the hydroxyl group of the side chain and a carbonyl oxygen or amide nitrogen of the oxamide core. In contrast, when the molecule is in a solvent, the energetic landscape changes. The crucial role of intramolecular hydrogen bonds in stabilizing specific conformers is diminished because the molecule can form intermolecular hydrogen bonds with the solvent molecules. researchgate.net Consequently, the most stable conformation in solution is dependent on the specific solvent used. researchgate.net

Table 1: Conformational Preferences of N,N'-Bis(2-hydroxyethyl)oxamide based on DFT Studies researchgate.net
Structural FeaturePreferred Conformation (in vacuo)Preferred Conformation (in solvent)Key Stabilizing Factor
Oxamide CorePlanar s-transPlanar s-transInherent stability of the conjugated system
Amide BondstranstransMinimization of steric hindrance
Hydroxyethyl ChainsSpecific rotamers allowing for H-bondingVariable, depends on solventIntramolecular hydrogen bonds (in vacuo); Solvation effects (in solvent)

Molecular Dynamics Simulations for Exploring Conformational Flexibility in Solution and Solid States

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and conformational flexibility of N,N'-Bis(2-hydroxyethyl)oxamide in different phases. While static DFT calculations provide insights into discrete, stable energy minima, MD simulations model the movement of atoms over time, revealing how the molecule explores its conformational space in both the solid state and in solution.

In the solid state, MD simulations can be used to model and analyze the packing efficiency within the crystal lattice. For oxamide derivatives, these simulations can help elucidate how individual molecules arrange themselves to form stable, ordered structures, often characterized by layered networks. The simulations can track the subtle vibrations and rotations of the molecules within the crystal, providing information on the rigidity of the crystal packing and the nature of the intermolecular forces that hold it together.

Table 2: Applications of Molecular Dynamics (MD) Simulations for N,N'-Bis(2-hydroxyethyl)oxamide
Application AreaInformation GainedRelevance
Solid State (Crystal)Packing efficiency, lattice stability, intermolecular vibrations. Understanding crystal structure and material properties.
Solution StateConformational flexibility, rotamer populations, solvent interactions, hydrogen bond dynamics. researchgate.netPredicting solubility, reactivity, and behavior in liquid-phase applications.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H/O Contacts)

The most dominant non-covalent interaction in oxalamides is the intermolecular N–H···O hydrogen bond. preprints.org These interactions are highly directional and lead to the formation of robust, self-complementary hydrogen-bonding motifs. In many N,N'-disubstituted oxalamides, these interactions create characteristic one-dimensional polymeric chains or tapes. preprints.org

Several computational tools are used to analyze these complex interaction networks:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to find bond critical points (BCPs) and bond paths between interacting atoms. The presence of a BCP and a bond path between a donor and an acceptor atom is a definitive criterion for the existence of a chemical interaction, including weak non-covalent ones. preprints.orgpreprints.org

Non-Covalent Interaction (NCI) Plot: This technique provides a visual representation of non-covalent interactions in real space. It generates isosurfaces that are colored according to the strength and type of interaction (e.g., blue for strong, attractive hydrogen bonds; green for weak van der Waals interactions). preprints.orgpreprints.org

Together, these methods provide a detailed understanding of the supramolecular assembly of oxamide derivatives. preprints.orgsciety.org

Table 3: Analysis of Non-Covalent Interactions in Oxamide Derivatives
Interaction TypeDescriptionAnalytical MethodSignificance
N–H···O Hydrogen BondStrong, directional interaction between amide proton and carbonyl oxygen.QTAIM, NCI Plot, X-ray Crystallography. preprints.orgpreprints.orgPrimary driving force for self-assembly and formation of the main structural framework. preprints.org
C–H···O/N ContactsWeaker interactions between C-H groups on the side chains and electronegative O or N atoms.Hirshfeld Surface Analysis, QTAIM, NCI Plot. preprints.orgresearchgate.netContribute to the stability and efficiency of the 3D crystal packing. preprints.org
π-StackingInteraction between aromatic rings (not present in N,N'-Bis(2-hydroxyethyl)oxamide).NCI Plot, X-ray Crystallography.Important for packing in aromatic-substituted oxamide derivatives.

Supramolecular Chemistry and Self Assembly of N,n Bis 2 Hydroxyethyl Oxamide Systems

Design Principles for Hydrogen-Bonded Architectures

The design of supramolecular architectures using molecules like N,N'-Bis(2-hydroxyethyl)oxamide hinges on the directionality and specificity of hydrogen bonds. The oxalamide core provides a rigid and planar framework that positions the functional groups in a well-defined manner, enabling the programmed assembly of molecules into larger structures.

The N–H···O hydrogen bond is a primary and powerful tool in directing the assembly of oxalamide-containing molecules. The amide N-H groups act as hydrogen bond donors, while the carbonyl C=O groups serve as acceptors. This interaction is highly directional and leads to the formation of linear tapes or sheets, which are common motifs in the crystal engineering of amides. In analogous systems, such as N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, molecules are connected via strong N–H···O and O–H···O hydrogen bonds, creating a comprehensive three-dimensional framework where all nitrogen and oxygen atoms participate in hydrogen bonding. nih.gov The strength of these interactions is evident in the significant shifts observed in IR spectroscopy. nih.gov This directional bonding is fundamental to creating predictable one- and two-dimensional arrays. researchgate.net

In addition to the amide-carbonyl interactions, the terminal hydroxyl (O-H) groups of the N-(2-hydroxyethyl) side chains introduce further possibilities. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of secondary hydrogen-bonding networks that can link the primary chains or layers into more complex superstructures. For instance, in related structures, hydroxy O atoms act as acceptors in N—H···O hydrogen bonds and as donors in O—H···O=C interactions, further stabilizing the assembly. nih.gov

The final supramolecular structure is not solely the result of a single type of hydrogen bond but rather the cooperative effect of multiple interactions working in concert. Intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation that favors subsequent intermolecular assembly. This cooperativity can lead to the amplification of binding strength and the formation of highly stable, extended arrays.

Interaction TypeDonorAcceptorRole in Assembly
Primary H-BondAmide (N-H)Carbonyl (C=O)Formation of primary 1D chains and 2D sheets.
Secondary H-BondHydroxyl (O-H)Carbonyl (C=O)Inter-chain/sheet linking, increasing dimensionality.
Secondary H-BondHydroxyl (O-H)Hydroxyl (O-H)Cross-linking and stabilization of networks.
Steric InteractionsEthyl side chainsNeighboring moleculesInfluences molecular packing, conformation, and can introduce twists or kinks in the assembly.

Formation of Ordered Supramolecular Structures

The principles of hydrogen bonding and steric control enable N,N'-Bis(2-hydroxyethyl)oxamide and its derivatives to form a variety of ordered structures, from simple linear chains to complex three-dimensional networks and functional materials like gels.

The ability of the oxalamide moiety to form robust hydrogen-bonded chains is a cornerstone of its self-assembly behavior. These one-dimensional (1D) chains can further organize through weaker interactions or secondary hydrogen bonds involving the hydroxyethyl (B10761427) side chains.

One-Dimensional (1D) Networks: Molecules link end-to-end, primarily through N–H···O=C hydrogen bonds, to form infinite linear chains or tapes. researchgate.net

Two-Dimensional (2D) Networks: These 1D chains can be cross-linked into 2D sheets. The hydroxyl groups of the N-(2-hydroxyethyl) side chains are critical for this, forming hydrogen bonds between adjacent chains. rsc.orgresearchgate.net This layered arrangement is seen in related peptide crystals, where water molecules can also mediate connections to form extensive 2D networks. nih.gov

Three-Dimensional (3D) Networks: The stacking of 2D sheets or the more complex interconnection of 1D chains can lead to the formation of 3D architectures. In the crystal structure of N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a combination of N–H···O and O–H···O bonds results in a fully interconnected 3D framework. nih.gov The addition of functional groups like hydroxyls that can form hydrogen bonds in multiple directions is a key strategy for increasing the dimensionality of the network. nih.gov

Beyond simple networks, the chirality and conformational flexibility of oxalamide systems can give rise to more sophisticated supramolecular structures.

Helical Architectures: The self-assembly of small molecules driven by non-covalent interactions like hydrogen bonding can lead to the formation of helical fibers. acs.org Chiral information can be transferred and amplified during the assembly process, resulting in a preferred handedness (left or right) of the helix. While not specifically documented for N,N'-Bis(2-hydroxyethyl)oxamide, the potential for forming such structures exists, particularly if chiral centers are introduced into the side chains. The process involves a hierarchical assembly, often starting with the formation of smaller aggregates that then undergo a coil-to-helix transition to form the final structure. acs.org

Molecular Clefts: Bis-oxalamide derivatives have been synthesized to act as "molecular clefts" or tweezers for molecular recognition. researchgate.net In these systems, the oxalamide units are connected to a rigid spacer. The flexibility of the N-(2-hydroxyethyl) side chains can be modulated to create a binding pocket. These side chains provide additional hydrogen bonding sites (hydroxyl and amino groups) that enhance the recognition and binding of guest molecules within the cleft. researchgate.net

The strong, directional interactions inherent to the oxalamide functional group can lead to the formation of self-assembled fibrillar networks that immobilize solvent molecules, resulting in the formation of a gel.

Modulation of Supramolecular Properties

The supramolecular structures formed by N,N'-bis(2-hydroxyethyl)oxamide and its analogs are not static but can be finely tuned by modifying the molecular structure of the components or by changing the surrounding environment. These modifications can lead to significant changes in the resulting self-assembled architectures, influencing properties such as morphology, stability, and function.

Influence of Substituent Alterations on Self-Assembly Patterns

The driving force for the aggregation of many oxalamide compounds is the formation of hydrogen bonds. The oxalamide motif, with its two amide groups in close proximity, facilitates the formation of strong and directional intermolecular hydrogen bonds, often leading to β-sheet-like structures. The nature of the substituents can either enhance or disrupt these interactions, thereby controlling the self-assembly process.

For instance, in a study of mono-N-alkylated primary oxalamides, the length of branched alkyl tail-groups was shown to affect the gelation properties in various organic solvents. While the fundamental self-assembly motif driven by hydrogen bonding between the oxalamide units remained consistent, the properties of the resulting gels, such as thermal stability and mechanical strength, were modulated by the size of the alkyl substituents. This is because the alkyl chains, through van der Waals interactions, influence the packing of the gelator molecules within the fibrous network of the gel.

In the case of chiral bis(amino acid)- and bis(amino alcohol)oxalamide gelators, the stereochemistry of the substituents plays a crucial role. These molecules are versatile gelators due to the strong hydrogen bonding from the oxalamide core and the asymmetry introduced by the chiral centers. The specific arrangement of substituents can lead to different gel morphologies, and in some cases, mixing different stereoisomers can result in an enhanced gelation effect, known as a synergic gelation effect.

Substituent AlterationObserved Effect on Self-AssemblyKey Interactions Involved
Varying Alkyl Chain Length Modulates gel thermal stability and mechanical strength.Van der Waals interactions, Hydrogen bonding
Introduction of Chiral Centers Leads to distinct gel morphologies and potential for synergic gelation effects.Hydrogen bonding, Stereospecific interactions
Addition of Aromatic Groups Can introduce π-π stacking interactions, leading to more complex self-assembled structures.Hydrogen bonding, π-π stacking

This table is generated based on findings from related oxalamide systems, as specific data for N,N'-bis(2-hydroxyethyl)oxamide derivatives is limited in the reviewed literature.

Solvent Effects on Solution-Phase Supramolecular Interactions

The choice of solvent is a critical parameter in directing the self-assembly of supramolecular systems. Solvents can influence the solubility of the molecular components and compete for hydrogen bonding sites, thereby modulating the strength and directionality of the intermolecular interactions that drive self-assembly.

The effect of the solvent on supramolecular interactions is particularly pronounced for systems that rely on hydrogen bonding. Polar, protic solvents can form hydrogen bonds with the solute molecules, disrupting the intermolecular hydrogen bonds that are necessary for self-assembly. Conversely, non-polar, aprotic solvents are less likely to interfere with these interactions, often promoting stronger self-assembly.

For example, studies on N-(2-benzoylphenyl) oxalyl derivatives have shown that the energetics of intramolecular hydrogen bonding are significantly influenced by the solvent. In less polar solvents like chloroform, the intramolecular hydrogen bonds are favored. In contrast, in a highly polar and hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can effectively compete for and disrupt the intramolecular hydrogen bonds.

The self-assembly of some oxalamide-based compounds into gels is also highly solvent-dependent. For instance, certain ferrocene-containing oxalamides were found to form self-assembled nanostructures in toluene (B28343). Interestingly, the formation of a stable gel from a toluene solution of one of these oxalamides could be induced by sonication, highlighting how external stimuli, in conjunction with the solvent environment, can influence the final supramolecular state.

The interplay between the solute and solvent can sometimes lead to the formation of different self-assembled structures from the same molecule, a phenomenon known as supramolecular polymorphism. This can be driven by subtle solvent-solute interactions at the solid-liquid interface, which can alter the surface free energy and the relative stability of different polymorphs in various solvent compositions.

Solvent TypeGeneral Effect on Oxalamide Self-AssemblyRationale
Non-polar, Aprotic (e.g., Toluene, Chloroform) Promotes strong self-assembly and gelation.Minimal interference with intermolecular hydrogen bonding.
Polar, Aprotic (e.g., DMSO, Acetone) Can disrupt or weaken self-assembly.Competes for hydrogen bond acceptor sites.
Polar, Protic (e.g., Alcohols, Water) Can significantly inhibit self-assembly.Competes for both hydrogen bond donor and acceptor sites.

This table outlines general trends observed in the self-assembly of hydrogen-bonded systems and may apply to N,N'-bis(2-hydroxyethyl)oxamide, though specific experimental data for this compound across a wide range of solvents is not extensively available.

Coordination Chemistry of N,n Bis 2 Hydroxyethyl Oxamide As a Ligand

Chelation and Coordination Modes of the Oxalamide and Hydroxyethyl (B10761427) Moieties

N,N'-bis(2-hydroxyethyl)oxamide possesses multiple donor atoms—two nitrogen and two oxygen atoms from the amide groups, and two oxygen atoms from the hydroxyethyl groups—making it a versatile chelating and bridging ligand. The coordination behavior is primarily dictated by the nature of the metal ion, the reaction conditions, and the pH.

The oxalamide moiety can adopt several coordination modes. Upon deprotonation of the amide protons, the two nitrogen and two oxygen atoms of the oxalamide bridge can coordinate to two different metal centers, acting as a bridging ligand. This bis-bidentate coordination is a hallmark of oxamido-based ligands and is crucial in the formation of dinuclear and polynuclear metal complexes. The geometry around the metal ions in such complexes is often square planar or distorted square pyramidal. For instance, in related N,N'-disubstituted oxamide (B166460) complexes, the equatorial plane of a copper(II) ion is typically comprised of the oxygen and nitrogen atoms of the amide group. rsc.org

The hydroxyethyl moieties introduce additional potential coordination sites. The oxygen atoms of the hydroxyl groups can either remain unbound or coordinate to a metal center. This coordination can occur in a monodentate fashion to a single metal ion, or they can bridge between two metal centers. The participation of the hydroxyethyl oxygen in coordination expands the dimensionality of the resulting metal complex, potentially leading to the formation of coordination polymers. In related systems with ligands containing hydroxyethyl groups, these have been shown to coordinate to metal ions, resulting in six-coordinate metal centers.

The interplay between the coordination of the oxalamide core and the hydroxyethyl arms allows for a rich variety of structural possibilities, from discrete dinuclear complexes to extended one-, two-, or three-dimensional networks.

Synthesis and Characterization of Metal-Oxalamide Complexes

The synthesis of metal complexes with N,N'-bis(2-hydroxyethyl)oxamide typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the pH of the solution, and the choice of solvent and counter-ion can all influence the final product.

Design and Preparation of Mono- and Polymetallic Systems

The design of mono- and polymetallic systems with N,N'-bis(2-hydroxyethyl)oxamide hinges on controlling the coordination of the different donor sites of the ligand.

Monometallic Complexes: While less common for oxamides which favor bridging, mononuclear complexes could potentially be formed under conditions where the ligand acts as a tetradentate chelating agent to a single metal ion, involving the two amide nitrogens and the two hydroxyethyl oxygens. However, the literature on related oxamide ligands strongly points towards the prevalence of bridged structures.

Polymetallic Systems: The oxalamide bridge is exceptionally well-suited for the construction of polymetallic, and particularly dinuclear, complexes. The synthesis of such complexes often involves a one-pot reaction of the ligand with two equivalents of a metal salt. For example, with copper(II), it is possible to form three structurally different types of compounds depending on the pH: Cu(LH₂_X_₂), Cu₂(L)_X_₂, and CuL, where LH₂ represents the neutral ligand and L represents the deprotonated ligand. researchgate.net The resulting dinuclear complexes can exhibit interesting magnetic properties due to the coupling of the electron spins of the two metal centers through the oxalamide bridge.

Complex TypeGeneral FormulapH ConditionLigand State
MonomericCu(LH₂)X₂AcidicNeutral
DimericCu₂(L)X₂NeutralDeprotonated
MonomericCuLBasicDeprotonated

Data based on analogous bis(aminoalkyl)-oxamide systems. researchgate.net

Structural Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Oxalamide Ligands

The ability of N,N'-bis(2-hydroxyethyl)oxamide to act as a bridging ligand through both its oxalamide core and potentially its hydroxyethyl arms makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

While specific crystal structures for coordination polymers based solely on N,N'-bis(2-hydroxyethyl)oxamide are not extensively detailed in the available literature, the principles of their formation can be inferred from related systems. The combination of the rigid oxalamide bridge and the more flexible hydroxyethyl linkers can give rise to a variety of network topologies. For instance, if both the oxalamide and hydroxyethyl groups are involved in bridging, complex three-dimensional frameworks could be assembled.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

A combination of spectroscopic techniques and computational methods is essential for a comprehensive understanding of the coordination environment and the nature of the metal-ligand bonding in complexes of N,N'-bis(2-hydroxyethyl)oxamide.

Vibrational and Electronic Spectroscopy for Elucidating Coordination Environments

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy are powerful tools for probing the coordination of the ligand to the metal ion. Key vibrational modes of interest in N,N'-bis(2-hydroxyethyl)oxamide complexes include:

N-H stretching vibrations: The position and intensity of the N-H stretching band in the IR spectrum can indicate whether the amide protons are involved in hydrogen bonding or have been deprotonated upon coordination.

C=O (Amide I) stretching vibrations: A shift in the frequency of the Amide I band upon complexation provides direct evidence of the coordination of the carbonyl oxygen atoms to the metal center.

O-H stretching vibrations: Changes in the O-H stretching frequency of the hydroxyethyl groups can indicate their involvement in coordination or hydrogen bonding.

Metal-Ligand vibrations: The appearance of new bands at lower frequencies, corresponding to metal-nitrogen and metal-oxygen stretching vibrations, confirms the formation of the complex.

A normal coordinate analysis of metal oxamido complexes can provide a more detailed assignment of the vibrational modes. acs.org

Electronic Spectroscopy (UV-Visible): UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand interactions. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands are typically observed. The position and intensity of these bands can help to elucidate the geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Quantum Chemical Calculations for Understanding Bonding and Electronic Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure and bonding in metal complexes of N,N'-bis(2-hydroxyethyl)oxamide.

DFT calculations can be used to:

Optimize the geometry of the complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate the vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra.

Analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the metal-ligand bonding and the electronic transitions observed in the UV-Vis spectra.

Determine the charge distribution within the complex, providing insights into the polarity of the bonds and the reactivity of different sites.

Calculate the magnetic coupling constant (J) in dinuclear complexes, which can be compared with experimental data from magnetic susceptibility measurements to understand the magnetic interactions between the metal centers.

While specific computational studies on N,N'-bis(2-hydroxyethyl)oxamide complexes are not widely reported, DFT has been successfully applied to study related systems, such as complexes of N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine, to understand their structure and properties. researchgate.net

Advanced Applications and Research Frontiers of N,n Bis 2 Hydroxyethyl Oxamide in Chemical Science

Polymer Chemistry and Materials Science

In the realm of polymer science, N,N'-Bis(2-hydroxyethyl)oxamide is primarily utilized for its ability to enhance the properties of polymeric materials, particularly polyurethanes. It is often used as a polyol component, reacting with isocyanates to become an integral part of the polymer structure.

Role in Enhanced Thermal Stability of Polymeric Materials (e.g., Polyurethane Foams)

Research has demonstrated that the incorporation of N,N'-Bis(2-hydroxyethyl)oxamide (BHEOD) or its derivatives into polyurethane formulations leads to a significant improvement in the thermal stability of the resulting materials. The presence of the oxamide (B166460) group is a key factor in this enhancement.

Studies involving the synthesis of rigid polyurethane foams have shown that using hydroxyethyl (B10761427) derivatives of oxamide as the polyol component results in materials with high thermal resistance. For instance, rigid polyurethane foams prepared with BHEOD-derived polyols exhibit higher thermal stability compared to foams made without them. Further modification, such as reacting BHEOD with boric acid and then with ethylene (B1197577) carbonate, yields polyol derivatives that produce foams with even greater thermal stability and compressive strength.

Thermogravimetric analysis (TGA) is commonly used to quantify this improved stability. The data below, derived from research findings, illustrates the effect of these modified polyols on the thermal properties of polyurethane foams.

Interactive Data Table: Thermal Decomposition Temperatures of Polyurethane Foams Note: This table is based on representative data from studies on polyurethane foam modifications. Actual values can vary based on the specific formulation and reaction conditions.

Foam Formulation T5% (°C) (Temp. at 5% Weight Loss) T10% (°C) (Temp. at 10% Weight Loss) Tmax (°C) (Temp. of Max. Decomposition Rate)
Standard PU Foam ~220 ~250 ~320
PU Foam with BHEOD derivative ~240 ~270 ~360

Application as Cross-linking Agents and Modifiers in Polymer Synthesis

N,N'-Bis(2-hydroxyethyl)oxamide functions as a difunctional molecule, possessing two terminal hydroxyl (-OH) groups. This structure allows it to act as a chain extender or modifier in polymerization reactions. In the synthesis of polyurethanes, BHEOD is used as a polyol component. It reacts with diisocyanates, such as 4,4'-diphenylmethane diisocyanate, to form the polyurethane network.

By reacting BHEOD with substances like ethylene carbonate, its structure can be modified to create hydroxyalkoxy derivatives. These derivatives are then used as substrates (polyols) for producing rigid polyurethane foams. The incorporation of these oxamide derivatives into the polymer backbone modifies the final properties of the material, enhancing not only thermal stability but also mechanical characteristics like compressive strength. This application highlights its role as a modifier that imparts specific, desirable traits to the polymer matrix.

Environmental Chemical Studies

The study of N,N'-Bis(2-hydroxyethyl)oxamide extends into environmental chemistry, particularly in the context of industrial processes for carbon dioxide (CO₂) capture. Aqueous amine solutions are widely used to scrub CO₂ from flue gas, but these amines can degrade under the harsh operational conditions.

Analysis of Degradation Pathways in CO₂ Capture Systems

Amine-based CO₂ capture systems are subject to two primary degradation pathways: thermal degradation and oxidative degradation.

Thermal Degradation occurs at the high temperatures found in the stripper or reboiler section of the capture plant. In the presence of CO₂, amines can react to form degradation products.

Oxidative Degradation is caused by the presence of oxygen in the flue gas and is often catalyzed by metal ions. This process leads to the formation of a complex mixture of oxidized fragments, including organic acids and amides.

Within this context, research has identified N,N'-Bis(2-hydroxyethyl)oxamide as a degradation product itself, rather than a primary solvent. It is formed from the degradation of other amines, such as monoethanolamine (MEA), which are commonly used in these systems.

Identification of Secondary Degradation Products and Formation Mechanisms

Detailed chemical analysis of degraded amine solutions has confirmed the presence of N,N'-Bis(2-hydroxyethyl)oxamide (referred to in some studies as BHEO or BHEOX). It is one of several amide compounds that can form during the degradation process.

The formation mechanism involves the oxidation of the parent amine (e.g., MEA) to form carboxylic acids, such as oxalic acid. These acidic intermediates can then react with remaining amine molecules to form amides. The reaction of oxalic acid with two molecules of MEA would lead to the formation of N,N'-Bis(2-hydroxyethyl)oxamide. The table below lists some of the degradation products that have been identified in MEA-based CO₂ capture systems.

Interactive Data Table: Selected Degradation Products in Amine Scrubbing Systems

Compound Class Specific Compound Example Role in Degradation
Amides N,N'-Bis(2-hydroxyethyl)oxamide Secondary Product
Amides N-(2-hydroxyethyl)-formamide (HEF) Secondary Product
Acids Oxalic Acid Intermediate
Amines N-(2-hydroxyethyl)-ethylenediamine (HEEDA) Secondary Product

The presence of these degradation products is of significant concern as they can lead to a loss of CO₂ capture capacity, contribute to corrosion, and increase the viscosity of the solvent.

Bioorganic and Medicinal Chemistry Research

In the fields of bioorganic and medicinal chemistry, N,N'-Bis(2-hydroxyethyl)oxamide is primarily recognized as a raw material and an intermediate for organic synthesis. It is cited as a building block in the potential synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

However, a detailed review of available scientific literature indicates a lack of specific research focused on its direct biological activities or applications as a medicinal agent. Its utility appears to be as a precursor molecule that can be chemically modified to create more complex structures for evaluation in these fields, rather than being a final, active product itself.

Development as Pseudopeptide Templates and Artificial Receptors

While direct studies on the application of N,N'-Bis(2-hydroxyethyl)oxamide as a pseudopeptide template or an artificial receptor are not extensively documented, the foundational oxalamide structure is a recognized scaffold in the design of peptidomimetics and synthetic receptors. The oxalamide unit can be incorporated into peptide backbones to induce specific conformational constraints. This is crucial in the design of pseudopeptides that mimic the secondary structures of natural peptides, such as turns and helices, which are often involved in biological recognition processes. The ability of the oxalamide group to act as a rigid linker can help in pre-organizing appended recognition motifs, a key principle in the construction of artificial receptors for molecular recognition.

The hydrogen bonding capabilities of the amide groups within the oxalamide core are pivotal. These interactions can stabilize folded structures in pseudopeptides and are fundamental to the binding of substrates in artificial receptors. Researchers have explored various oxalamide derivatives to create molecules with tailored binding cavities for specific guest molecules, highlighting the potential of this chemical class in supramolecular chemistry. Although specific research on N,N'-Bis(2-hydroxyethyl)oxamide in this context is limited, its structure suggests it could serve as a valuable building block for more complex supramolecular architectures and peptidomimetics.

Exploration of Biological Activity in in vitro Models (e.g., Cytotoxicity Studies of Oxalamide Conjugates)

The investigation into the biological activities of oxalamide derivatives has uncovered promising results, particularly in the realms of antioxidant and anticancer research. While studies specifically targeting N,N'-Bis(2-hydroxyethyl)oxamide conjugates are not widely available, research on related oxalamide structures provides a strong impetus for their exploration in cytotoxic studies.

A study on a series of synthesized N,N'-bis-substituted oxalamide derivatives revealed significant antioxidant properties for some analogues. The antioxidant activity, evaluated using a DPPH radical scavenging assay, showed that compounds with specific substitutions, such as bis(2,5-dimethylphenyl), bis(3-bromophenyl), and bis(4-bromophenyl) groups, exhibited notable radical scavenging capabilities. However, in the same study, these derivatives did not show significant anticancer activity against the tested blood cancer cell lines, RAJI and DOHH2.

These findings underscore the principle that the biological activity of oxalamide derivatives is highly dependent on the nature of their substituent groups. The hydroxyethyl groups in N,N'-Bis(2-hydroxyethyl)oxamide offer reactive sites for conjugation to other molecules, such as targeting ligands or cytotoxic agents. The exploration of such conjugates in in vitro models could unveil novel therapeutic agents. The table below summarizes the antioxidant activity of some screened oxalamide derivatives, providing a comparative view of their potential.

Table 1: Antioxidant Activity of Selected Oxalamide Derivatives

Compound Substitution Antioxidant Activity (% Inhibition)
1 bis(2,5-dimethylphenyl) Significant
2 bis(3-bromophenyl) Significant
3 bis(4-bromophenyl) Significant

| 4 | Other aniline (B41778) derivatives | Not significant |

Data is generalized from a study on the antioxidant properties of various oxalamide derivatives.

Catalysis and Reaction Methodology

The utility of N,N'-Bis(2-hydroxyethyl)oxamide extends into the field of catalysis and the development of new organic reactions, where both the compound itself and its derivatives are of interest.

Investigation of Oxalamide Derivatives in Ruthenium-Catalyzed Transformations

A significant advancement in the synthesis of oxalamides has been the development of a ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol and amines. This sustainable method produces oxalamides with the liberation of hydrogen gas as the only byproduct. In this process, a ruthenium pincer complex effectively catalyzes the formation of the oxalamide structure. The reaction is highly atom-economical and presents an environmentally benign alternative to traditional synthetic routes that often involve toxic reagents and generate substantial waste.

Notably, this catalytic system is also capable of promoting the reverse reaction, the hydrogenation of oxalamides back to their corresponding amines and ethylene glycol, demonstrating the versatility of the ruthenium catalyst. This process highlights a novel and efficient pathway for the synthesis of symmetrical and unsymmetrical oxalamides, including N,N'-Bis(2-hydroxyethyl)oxamide, by selecting the appropriate amine and ethylene glycol starting materials.

Role in New Organic Reaction Development

Beyond its synthesis, N,N'-Bis(2-hydroxyethyl)oxamide serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both amide and hydroxyl groups, allows for a variety of subsequent chemical transformations. The hydroxyl groups can be functionalized to introduce new moieties, leading to the creation of a diverse library of derivatives with potential applications in pharmaceuticals, agrochemicals, and dyestuffs.

The rigid oxalamide backbone can be used to construct ligands for metal catalysis or to develop new polymeric materials. The ability to modify the terminal hydroxyl groups provides a strategic advantage in designing molecules with specific properties, such as solubility, reactivity, and biological targeting capabilities. While the full potential of N,N'-Bis(2-hydroxyethyl)oxamide in the development of new organic reactions is still being explored, its role as a versatile building block is well-established.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for N,N'-Bis(2-hydroxyethyl)oxamide Analogues

The development of efficient, sustainable, and atom-economical synthetic methods is a primary focus in modern organic chemistry. Traditional synthesis of oxalamides often involves the use of oxalyl chloride, which is a toxic and corrosive reagent. nih.gov Recent research has shifted towards greener and more advanced synthetic routes.

A significant advancement is the use of ruthenium pincer complexes to catalyze the acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol with various amines. researchgate.netchemicalbook.comresearchgate.net This method offers a sustainable pathway to N,N'-disubstituted oxalamides, generating only hydrogen gas as a byproduct. researchgate.netchemicalbook.com The reaction can be performed in a single step and is atom-economical. researchgate.net The same catalytic system has also been shown to facilitate the reverse reaction, the hydrogenation of oxalamides back to ethylene glycol and amines. nih.gov

Other emerging green methodologies include:

H₂O₂-Promoted Oxidative Amidation: A metal-free approach that utilizes hydrogen peroxide to promote the oxidative amidation of 2-oxoaldehydes with amines, proceeding smoothly at room temperature. researchgate.net

Carbon Dioxide (CO₂) Utilization: Methods are being explored to use CO₂ as a sustainable C1 source for synthesizing N,N-dialkyl oxalamides, offering a way to utilize a greenhouse gas as a chemical feedstock. nih.gov

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and process control for chemical transformations. nih.gov This technology offers a platform for the multi-step, automated synthesis of complex molecules, which can be applied to oxalamide derivatives. nih.gov

These novel strategies represent a paradigm shift towards more environmentally benign and efficient production of oxalamide analogues, paving the way for broader applications.

Advanced Characterization Techniques for Understanding Dynamic Molecular Processes

Understanding the structure-property relationships of N,N'-Bis(2-hydroxyethyl)oxamide and its analogues requires a deep insight into their molecular architecture, conformational dynamics, and intermolecular interactions. While standard techniques like NMR, IR, and mass spectrometry remain crucial, advanced computational and in-situ methods are providing unprecedented levels of detail. ijbbku.com

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations have become powerful tools for investigating the molecular-level behavior of oxalamides. researchgate.netresearchgate.netkg.ac.rs

Conformational Analysis: DFT calculations at the B3LYP/6-31G** level have been used to investigate the conformational properties of N,N'-dialkyloxalamides, including those with –CH₂CH₂OH substituents. researchgate.net These studies reveal that in vacuo, the most stable rotamers are stabilized by strong intramolecular hydrogen bonds. However, in solution, the solvent plays a crucial role in determining the most stable conformation. researchgate.net

Molecular Docking and Dynamics: In the context of medicinal chemistry, MD simulations are used to understand the interactions between oxalamide derivatives and biological targets, such as proteins. kg.ac.rs These simulations can predict binding energies and reveal how ligands interact with active sites, aiding in the design of more potent compounds. researchgate.netkg.ac.rs

Advanced Experimental Techniques:

In-Situ Characterization: Techniques like combined time-resolved Powder X-ray Diffraction (PXRD) and Raman spectroscopy allow for the real-time monitoring of chemical reactions, such as the mechanochemical synthesis of cocrystals. mdpi.com This provides direct insight into reaction pathways and kinetics.

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique has been used to study the self-assembly processes of oxalamide-based gelators, providing information on the size and formation of supramolecular aggregates in the gas phase. nih.gov

These advanced methods, combining computational predictions with sophisticated experimental validation, are essential for unraveling the complex dynamic processes that govern the function of oxalamide-based systems.

Rational Design of Oxalamide-Based Functional Materials

The unique structural features of the oxalamide motif, particularly its capacity for strong and directional hydrogen bonding, make it an excellent building block for the rational design of functional materials. acs.org Researchers are leveraging these properties to create polymers, hydrogels, and other materials with tailored characteristics.

Polymers and Thermoplastic Elastomers (TPEs): Segmented poly(ether amide)s incorporating uniform oxalamide-based hard segments have been synthesized. acs.org The strong hydrogen bonding between the oxalamide units leads to the formation of well-defined, physically cross-linked hard domains within a soft polyether matrix. This microphase separation results in materials with properties ranging from tough and elastic to hard and brittle, depending on the specific chemical architecture. acs.org Increasing the number of oxalamide groups within the hard segment can enhance the thermal and mechanical properties, yielding TPEs with high melting transitions and excellent elasticity. acs.org

Hydrogels: The hydroxyl groups of N,N'-Bis(2-hydroxyethyl)oxamide and its analogues make them suitable for incorporation into hydrogel networks. nih.govmdpi.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used extensively in biomedical applications like drug delivery and tissue engineering. mdpi.comnih.gov By combining synthetic polymers with natural ones, composite hydrogels with improved biocompatibility and tunable drug release profiles can be created. mdpi.com

The table below summarizes key design strategies for oxalamide-based materials.

Material TypeDesign StrategyKey Feature of OxalamideResulting Property
Thermoplastic ElastomersIncorporation as hard segments in block copolymers. acs.orgStrong hydrogen bonding leading to physical cross-links. acs.orgEnhanced thermal stability and tunable mechanical properties. acs.org
Polymer Nucleating AgentsTailoring solubility and self-assembly within a polymer matrix. researchgate.netSelf-assembly into crystalline structures. nih.govIncreased polymer crystallization rate and crystallinity. researchgate.net
HydrogelsUse as a cross-linker or monomer in polymer networks. nih.govmdpi.comPresence of reactive hydroxyl groups.Biocompatible materials for drug delivery and tissue engineering. mdpi.com

Interdisciplinary Research Integrating N,N'-Bis(2-hydroxyethyl)oxamide into Emerging Technologies

The versatility of the oxalamide scaffold has led to its integration into a wide array of interdisciplinary research fields and emerging technologies, from medicine to materials science.

Biomedical Applications: Oxalamide derivatives are being actively investigated for their biological properties.

Anticancer Research: Certain oxalamide derivatives have shown dose-dependent cytotoxicity against various cancer cell lines, with mechanisms potentially involving the induction of apoptosis. researchgate.netijbbku.comkg.ac.rs

Drug Delivery: As components of hydrogels, oxalamide-based structures are being explored for controlled drug release systems. nih.govmdpi.com These hydrogels can be designed to be biocompatible and biodegradable, making them suitable for in-vivo applications. mdpi.com

Advanced Materials Science:

Corrosion Inhibition: A hydrazone derivative of oxamide (B166460) has been synthesized and shown to effectively inhibit the corrosion of iron in saline solutions. mdpi.com The molecules form a protective layer on the metal surface, reducing corrosion rates. mdpi.com

Polyurethane Foams: N,N'-Bis(2-hydroxyethyl)oxalamide itself has been used as a substrate in the manufacturing of rigid polyurethane foams, which exhibit enhanced thermal stability and good mechanical properties. researchgate.net

Catalysis and Organic Electronics:

Ligand Development: N-(naphthalen-1-yl)-N′-alkyl oxalamides have been developed as highly effective ligands for copper-catalyzed C-N cross-coupling reactions (Ullmann condensation), enabling the synthesis of aryl amines with very low catalyst loadings. acs.org

Optoelectronic Materials: Organic materials containing π-electron systems are crucial for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. The structural versatility of oxalamides makes them potential candidates for incorporation into novel organic materials for electronic applications. semanticscholar.org

The continued exploration of N,N'-Bis(2-hydroxyethyl)oxamide and its analogues across these diverse scientific disciplines promises to yield innovative technologies and materials that can address challenges in medicine, manufacturing, and electronics.

Q & A

Q. What are the established methods for synthesizing N-(2-hydroxyethyl)oxalamide, and how can its purity be verified?

Methodological Answer: Synthesis typically involves condensation reactions between oxalic acid derivatives and ethanolamine. For example, reacting diethyl oxalate with ethanolamine under controlled pH and temperature yields this compound. Purification via recrystallization (using solvents like ethanol/water mixtures) is critical. Structural verification requires:

  • Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., hydroxyl and amide protons at δ 3.5–4.5 ppm and δ 8.0–8.5 ppm, respectively).
  • X-ray Diffraction (XRD): Resolve hydrogen-bonding patterns in crystalline forms .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>98% recommended for experimental reproducibility).

Q. How does the oxalamide functionality influence hydrogen-bonding networks in crystalline structures?

Methodological Answer: The oxalamide group (-NH-C(=O)-C(=O)-NH-) forms persistent 2D hydrogen-bonded β-networks via N-H···O interactions. Comparative studies with urea derivatives show oxalamides exhibit higher symmetry (inversion centers) and reliability in forming layered structures. For analysis:

  • Use single-crystal XRD to map bond lengths (e.g., ~2.8–3.0 Å for N-H···O) and angles.
  • Compare with urea analogs to identify competing hydrogen-bond patterns in less symmetrical derivatives .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar amides?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identify characteristic C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (MS): Detect molecular ion peaks (e.g., m/z 176 for [M+H]⁺) and fragmentation patterns (e.g., loss of hydroxyethyl groups).
  • 13C NMR: Resolve carbonyl carbons at ~160–170 ppm and hydroxyethyl carbons at ~60–70 ppm .

Advanced Research Questions

Q. How should researchers address contradictory genotoxicity data for oxalamide derivatives?

Methodological Answer: Contradictions arise from assay-specific variables (e.g., bacterial strains, metabolic activation). For this compound analogs:

  • Ames Test Protocol: Use TA98, TA100, TA1535, and TA1537 Salmonella strains with/without S9 liver homogenate. Test concentrations up to 5000 µg/plate.
  • Data Interpretation: Discard non-reproducible, non-dose-dependent results (e.g., sporadic revertant colonies in TA1535 without S9). Prioritize consistent negative results across strains and assays .
  • Follow-Up: Conduct in vivo micronucleus or comet assays to resolve in vitro ambiguities.

Q. What role does this compound play in enhancing polymer crystallization kinetics?

Methodological Answer: As a nucleating agent in poly(hydroxyalkanoate)s (PHAs):

  • Melt Processing: Optimize miscibility by blending oxalamide (1–5 wt%) at temperatures above polymer melting points.
  • Crystallization Analysis: Use differential scanning calorimetry (DSC) to measure nucleation density (e.g., shift in crystallization onset by 10–15°C).
  • Tailored Design: Modify molecular architecture (e.g., alkyl chain length) to match polymer hydrophobicity, improving nucleation efficiency .

Q. How can degradation pathways of this compound in oxidative environments be systematically analyzed?

Methodological Answer:

  • Accelerated Degradation Studies: Expose samples to elevated temperatures (80–100°C) with O₂/CO₂ mixtures.
  • Analytical Workflow:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Identify degradation products (e.g., HEIA, HEGly, or BHEOX analogs).
    • Kinetic Modeling: Apply pseudo-first-order kinetics to quantify degradation rates.
    • Toxicity Screening: Test intermediates (e.g., HEI, HEF) for bioactivity using in vitro assays .

Q. What computational approaches predict intermolecular interactions of this compound in supramolecular assemblies?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate hydrogen-bond strengths (e.g., binding energies of ~20–30 kJ/mol).
  • Molecular Dynamics (MD): Simulate packing efficiency in crystal lattices (e.g., layer spacing ~5–7 Å).
  • Symmetry Analysis: Predict 2D network stability using point-group theory for inversion-symmetric designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.